molecular formula C14H19NO4S B6708198 3,5-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

3,5-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

Cat. No.: B6708198
M. Wt: 297.37 g/mol
InChI Key: GCAMCUACMLCVOC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a sulfonamide group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide typically involves multiple steps. One common approach is the sulfonation of 3,5-dimethoxyaniline followed by N-methylation and subsequent alkynylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Scientific Research Applications

3,5-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the alkyne moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzenesulfonamide: Lacks the N-methyl and alkyne groups, resulting in different chemical properties and reactivity.

    N-Methylbenzenesulfonamide: Lacks the methoxy groups and alkyne moiety, affecting its biological activity and applications.

    2-Methylbut-3-yn-2-ylbenzenesulfonamide: Lacks the methoxy groups, which can influence its interaction with biological targets.

Uniqueness

3,5-Dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-7-14(2,3)15(4)20(16,17)13-9-11(18-5)8-12(10-13)19-6/h1,8-10H,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAMCUACMLCVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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